

# In vivo efficacy comparison of PX-866-17OH and other PI3K inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PX-866-17OH |           |
| Cat. No.:            | B593762     | Get Quote |

# The PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K) pathway is a critical signaling cascade that regulates essential cellular processes, including proliferation, survival, motility, and metabolism.[8] Its aberrant activation is a frequent event in many human cancers, making it a key therapeutic target.[3][8] PX-866 acts by irreversibly inhibiting PI3K, which in turn blocks the downstream activation of Akt and mTOR, leading to reduced tumor cell growth, survival, and invasion.[1][3]







Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in the phosphatidylinositol-3-kinase pathway predict for antitumor activity of the inhibitor PX-866 while oncogenic Ras is a dominant predictor for resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma
  PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vivo efficacy comparison of PX-866-17OH and other PI3K inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593762#in-vivo-efficacy-comparison-of-px-866-17oh-and-other-pi3k-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com